molecular formula C15H19NO3 B1287829 4-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde CAS No. 767630-86-4

4-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde

Cat. No.: B1287829
CAS No.: 767630-86-4
M. Wt: 261.32 g/mol
InChI Key: CTQFGHMKAATZLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde, also known as AOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. AOB belongs to the class of aldehydes and is synthesized by the reaction of 4-hydroxybenzaldehyde with azepane and ethyl oxalate.

Scientific Research Applications

Enantio- and Diastereoselective Synthesis

Enantiomerically pure 4,5-dihydro-1H-benzo[c]azepines with three contiguous stereogenic centers, relevant to the chemical structure of interest, have been synthesized using a convergent strategy that includes an asymmetric organocatalytic Mannich reaction and a one-pot Staudinger/aza-Wittig/Ugi-Joullié sequence. This method demonstrates controlled diastereoselectivity and employs a chemoenzymatic strategy for the initial synthesis of o-azidomethylbenzaldehydes from commercially available building blocks (Moni et al., 2014).

Novel Synthesis Methods

A study presents a one-pot synthesis method for 4-aryl-2-methyl-1,2,3,4-tetrahydro-γ-carbolines from 5-aryloxazolidines and indoles via a Mannich/Friedel–Crafts sequence. This method utilizes benzaldehydes and achieves the synthesis of complex structures in moderate yields, indicating the versatility of benzaldehyde derivatives in synthetic chemistry (Moshkin & Sosnovskikh, 2014).

Catalytic Condensations

Investigations into the acid-catalyzed condensation of glycerol with benzaldehyde have explored the synthesis of [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. This research highlights the potential of benzaldehyde derivatives in generating novel platform chemicals from renewable materials, emphasizing the importance of such derivatives in green chemistry (Deutsch, Martin, & Lieske, 2007).

Anticancer Drug Intermediates

4-(Pyrrolidin-1-ylmethyl)benzaldehyde, a water-soluble aldehyde, has been identified as an important intermediate for small molecule anticancer drugs. A high-yield synthetic method has been established for this compound, which is synthesized from terephthalaldehyde through steps including acetal reaction, nucleophilic reaction, and hydrolysis reaction. This underscores the role of benzaldehyde derivatives in medicinal chemistry and drug development (Zhang et al., 2018).

Properties

IUPAC Name

4-[2-(azepan-1-yl)-2-oxoethoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c17-11-13-5-7-14(8-6-13)19-12-15(18)16-9-3-1-2-4-10-16/h5-8,11H,1-4,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQFGHMKAATZLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)COC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.